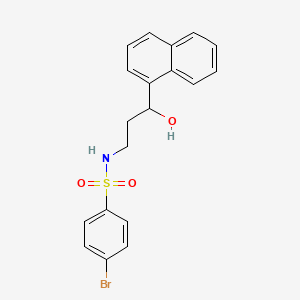

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

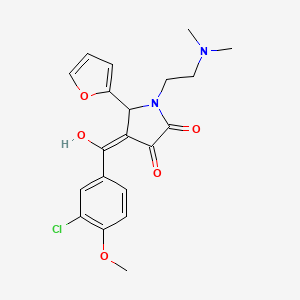

The molecular structure of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is characterized by the presence of a naphthalene ring, a benzenesulfonamide group, and a bromine atom. The compound’s structure was determined using X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C19H18BrNO3S and a molecular weight of 420.32. Further details about its physical and chemical properties are not available in the literature.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Green Protocol for Regenerating Phenols : A study demonstrated the use of ionic liquid halide nucleophilicity for the cleavage of ethers, offering a green chemical method for ether cleavage, including the conversion of alkyl alkyl ether to its corresponding bromo and hydroxy derivatives in moderate to good yield. This methodology is highlighted for its convenience and effectiveness using a moderate excess of hydrobromic acid, making it attractive as a green chemical method (Boovanahalli, Kim, & Chi, 2004).

Photodynamic Therapy Applications : Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlighted their potential in photodynamic therapy for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Environmental and Analytical Applications

- Identification of Industrial Effluents : A study used Isolute ENV+ polystyrene divinylbenzene sorbent for the enrichment of benzene- and naphthalenesulfonates from industrial wastewaters, followed by determination with ion-pair chromatography/electrospray-mass spectrometry. This work emphasizes the methodology's relevance in environmental monitoring of highly water-soluble benzene- and naphthalenesulfonates widely used across various industries (Alonso, Castillo, & Barceló, 1999).

Biological and Medicinal Chemistry

Antibacterial Agents : Research into synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed their potential as potent antibacterial agents. The study involved synthesizing these compounds and testing their antibacterial and anti-enzymatic activities, finding them to be effective against various bacterial strains (Abbasi et al., 2015).

Enhanced Activity of Endothelin Antagonists : Modifying N-(3,4-dimethylisoxazolyl)benzenesulfonamide endothelin antagonists by replacing the 4-methyl group with a bromine or chlorine atom significantly increased the binding affinity for both ETA and ETB receptors. This potentiation in activities suggests the role of halogen substitution in enhancing the pharmacological properties of sulfonamide-based endothelin antagonists (Chan et al., 1996).

Direcciones Futuras

The future directions for research on 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the anti-inflammatory effects observed with similar compounds , it may be worthwhile to investigate the potential therapeutic applications of this compound.

Propiedades

IUPAC Name |

4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3S/c20-15-8-10-16(11-9-15)25(23,24)21-13-12-19(22)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,21-22H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMDLGPWWVZTOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate](/img/structure/B2833970.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)

![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)

![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2833979.png)

![2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2833981.png)

![(1R,5S)-N-(2-methoxyethyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2833985.png)

![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)